molecular formula C₁₃H₁₈O₆ B015556 Benzyl beta-d-glucopyranoside CAS No. 4304-12-5

Benzyl beta-d-glucopyranoside

Cat. No.: B015556
CAS No.: 4304-12-5
M. Wt: 270.28 g/mol
InChI Key: GKHCBYYBLTXYEV-UJPOAAIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Benzyl Beta-D-Glucopyranoside interacts with a range of enzymes, including glycoside hydrolases, glycosyltransferases, and glycosyl hydrolases . These enzymes catalyze the hydrolysis of this compound, yielding a β-D-glucopyranose molecule and a benzyl alcohol moiety .

Cellular Effects

It has been suggested that it may have a role in relieving tension in experimental menopausal model rats caused by ether stress .

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis by various enzymes. The hydrolysis process yields a β-D-glucopyranose molecule and a benzyl alcohol moiety . Detailed information on its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression is currently lacking in the literature.

Metabolic Pathways

It is known to be a metabolite in various plant species , but the specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are not clearly defined.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl beta-D-glucopyranoside can be synthesized through various methods. One common approach involves the coupling of benzyl alcohol with beta-D-glucose under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the glycosidic bond .

Industrial Production Methods: In industrial settings, the production of this compound often involves enzymatic synthesis. Enzymes like glycosyltransferases can catalyze the transfer of a glucose moiety from a donor molecule to benzyl alcohol, producing this compound under mild conditions. This method is preferred for its specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions: Benzyl beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl beta-D-glucopyranoside has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Octyl beta-D-glucopyranoside
  • Decyl beta-D-glucopyranoside
  • Phenyl beta-D-glucopyranoside
  • Methyl beta-D-glucopyranoside

Comparison: Benzyl beta-D-glucopyranoside is unique due to its benzyloxy group, which imparts distinct chemical properties and biological activities. Compared to other glucopyranosides, it has a higher affinity for certain molecular targets, such as SGLT1, making it more effective in specific applications like glucose transport inhibition .

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHCBYYBLTXYEV-UJPOAAIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30962864
Record name Benzyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30962864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4304-12-5
Record name Benzyl glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004304125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30962864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZYL .BETA.-D-GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ILL1IJM8R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl beta-d-glucopyranoside
Reactant of Route 2
Reactant of Route 2
Benzyl beta-d-glucopyranoside
Reactant of Route 3
Benzyl beta-d-glucopyranoside
Reactant of Route 4
Reactant of Route 4
Benzyl beta-d-glucopyranoside
Reactant of Route 5
Benzyl beta-d-glucopyranoside
Reactant of Route 6
Benzyl beta-d-glucopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.